Hydrogen Bond Donor and Acceptor Profile: Target Compound Versus Primary Amine Analog
The target compound possesses two hydrogen bond donor sites (secondary amine NH; terminal OH) and three hydrogen bond acceptor sites (amine N; hydroxyl O; thiophene S). In contrast, the closest primary amine analog, 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS 1379905-74-4), has two HBD (from NH₂) but only two HBA (N and S), lacking the hydroxyl oxygen acceptor entirely . The (1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol analog (CAS 1689942-77-5) contains both amine and hydroxyl groups but in a beta-amino alcohol arrangement with the hydroxyl directly attached to the carbon adjacent to the thiophene ring, resulting in a lower molecular weight (212.10 vs. 240.15) and a more constrained conformational profile . These differences directly affect predicted membrane permeability, solubility, and target engagement profiles in drug discovery campaigns.
| Evidence Dimension | Hydrogen bond donor count (HBD) and molecular weight |
|---|---|
| Target Compound Data | HBD = 2 (secondary NH + OH); HBA = 3 (N, O, S); MW = 240.15 g/mol; Rotatable bonds = 6 |
| Comparator Or Baseline | Comparator 1: 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine — HBD = 2 (NH₂), HBA = 2 (N, S), MW = 196.10, Rotatable bonds = 2. Comparator 2: (1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol — HBD = 3 (NH₂ + OH), HBA = 3 (N, O, S), MW = 212.10, Rotatable bonds = 2. |
| Quantified Difference | MW differential: +44.05 Da vs. primary amine analog; +28.05 Da vs. beta-amino alcohol analog. Rotatable bond count: 3× higher than both comparators (6 vs. 2), conferring greater conformational flexibility. The target is the only analog in this set bearing a secondary amine, enabling differential N-functionalization without loss of HBD capacity. |
| Conditions | Predicted/calculated physicochemical properties based on SMILES structures (target: OCCNCCc1cc(Cl)sc1Cl). Experimental LogP/D and pKa data not yet published for the target compound as of the search date. |
Why This Matters
For procurement in lead optimization programs, the distinct HBD/HBA profile and higher MW of the target compound enable exploration of chemical space inaccessible to the lower-MW primary amine analogs, particularly where balanced polarity and conformational flexibility are desired.
